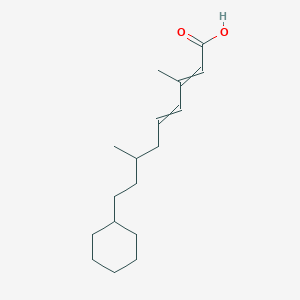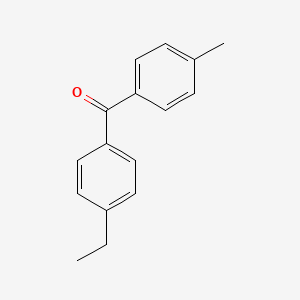
(4-Ethylphenyl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethylphenyl)(4-methylphenyl)methanone is an organic compound with the molecular formula C16H16O It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 4-Ethylbenzoyl chloride and 4-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another non-polar solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
The reaction yields this compound as the primary product after purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, resulting in high-purity products suitable for commercial applications .
化学反応の分析
Types of Reactions
(4-Ethylphenyl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: 4-Ethylbenzoic acid and 4-methylbenzoic acid.
Reduction: (4-Ethylphenyl)(4-methylphenyl)methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
(4-Ethylphenyl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (4-Ethylphenyl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The carbonyl group (C=O) can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(4-Methylphenyl)(phenyl)methanone: Similar structure but lacks the ethyl group.
(4-Ethylphenyl)(phenyl)methanone: Similar structure but lacks the methyl group.
(4-Methoxyphenyl)(4-methylphenyl)methanone: Contains a methoxy group instead of an ethyl group.
Uniqueness
(4-Ethylphenyl)(4-methylphenyl)methanone is unique due to the presence of both ethyl and methyl groups on the aromatic rings. This structural feature influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
特性
CAS番号 |
64357-46-6 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
(4-ethylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O/c1-3-13-6-10-15(11-7-13)16(17)14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3 |
InChIキー |
VZUYIGUVLGEBNC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


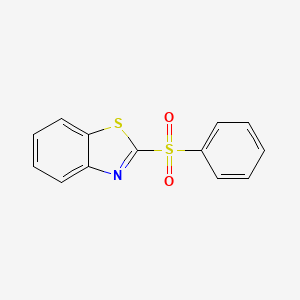


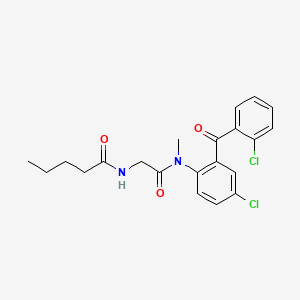

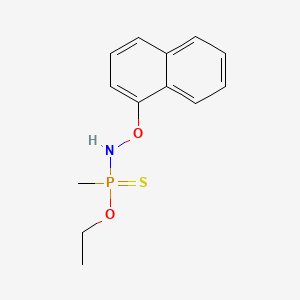
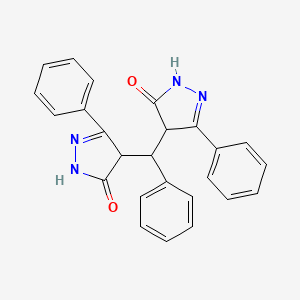



![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
